Cobalt(II) phosphate

Description

Overview of Cobalt(II) Phosphate (B84403) as a Transition Metal Phosphate Material

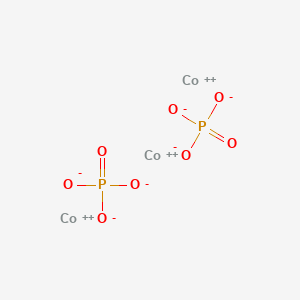

Transition metal phosphates, including cobalt(II) phosphate, are a class of materials of significant interest in solid-state chemistry and materials science. csulb.eduresearchgate.netresearchgate.net Their diverse structural characteristics and tunable properties make them promising candidates for a wide range of applications. researchgate.net The structure of anhydrous this compound consists of discrete phosphate (PO₄³⁻) anions linking Co²⁺ centers. wikipedia.org In the crystal structure, cobalt ions can occupy different coordination environments, including octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio in the anhydrous form. wikipedia.org Hydrated forms can also exhibit cobalt in four, five, and six-fold coordination. tandfonline.comresearchgate.net The connectivity of CoOₓ and PO₄ polyhedra can lead to the formation of open-framework structures with channels, resembling zeolites in some cases. csulb.eduresearchgate.netacs.org This structural diversity contributes to their varied physical and chemical properties. ceramic-glazes.comresearchgate.net

Significance in Contemporary Materials Science and Engineering

This compound holds considerable significance in contemporary materials science and engineering due to its unique properties, including its vibrant color, thermal stability, and electrochemical activity. chemiis.comechemi.comranbarr.com Its applications span several key areas:

Pigments: this compound is a well-established inorganic pigment, known as Pigment Violet 14 (C.I. 77360), valued for its stable and non-fading blue-to-violet color. wikipedia.orgmfa.orgranbarr.com It is widely used in ceramics, glass, and coatings, maintaining its hue even after high-temperature firing. chemiis.comranbarr.com

Catalysis: Thin films of this compound have demonstrated activity as water oxidation catalysts, which is crucial for artificial photosynthesis and other electrochemical processes. wikipedia.orgceramic-glazes.comresearchgate.net Research is ongoing to enhance its catalytic efficiency and stability, particularly in oxygen evolution reactions. researchgate.netacs.org

Energy Storage: this compound and related cobalt phosphates are being investigated as promising electrode materials for energy storage devices, such as rechargeable batteries (particularly lithium-ion batteries) and supercapacitors. chemiis.comchemimpex.comresearchgate.netmedwinpublishers.comacs.orgucc.ie Their electrochemical properties, including redox activity and the ability to facilitate electron transfer, contribute to their potential in enhancing energy density and cycle stability. chemimpex.comresearchgate.netmedwinpublishers.comacs.org

Other Applications: this compound is also utilized in laboratory research, in the synthesis of other cobalt-based compounds, and has potential applications in fields like ion exchange and sorbent materials due to its open-framework structures. chemiis.comresearchgate.netceramic-glazes.com

The ability to synthesize cobalt phosphate with controlled particle size, morphology, and crystal structure through methods like hydrothermal synthesis and coprecipitation is crucial for tailoring its properties for specific applications. researchgate.netbibliomed.org

Scope and Objectives of the Research Outline

This research outline focuses exclusively on the chemical compound this compound (Co₃(PO₄)₂). The scope is limited to its fundamental properties, synthesis methods, structural characteristics, and applications within advanced materials research, particularly in the fields of catalysis and energy storage, as well as its traditional use as a pigment. The primary objective is to provide a thorough, informative, and scientifically accurate overview of this compound based on existing research, adhering strictly to the defined content inclusions and exclusions. This includes presenting detailed research findings where available and relevant to the outlined topics, potentially utilizing data tables to summarize key information. The outline aims to synthesize information from diverse scientific sources to present a comprehensive picture of this compound's role and potential in materials science and engineering.

Table 1: Selected Physical and Chemical Properties of Anhydrous this compound

| Property | Value | Source |

| Chemical Formula | Co₃(PO₄)₂ | chemiis.comwikipedia.org |

| Molar Mass | 366.74 g/mol | wikipedia.orgnih.gov |

| Appearance | Violet solid/powder | wikipedia.orgranbarr.com |

| Density | 3.81 g/cm³ | wikipedia.orgranbarr.com |

| Melting Point | 1160 °C | wikipedia.org |

| Solubility in Water | Insoluble | chemiis.commfa.orgechemi.com |

| Solubility in Acids | Soluble | chemiis.commfa.org |

| Color Index (Pigment) | Pigment Violet 14 (C.I. 77360) | mfa.orgranbarr.com |

| Heat Resistance | Up to 600 °C (for pigment applications) | ranbarr.com |

Table 2: Examples of Cobalt Coordination Environments in Cobalt Phosphates

| Coordination Number | Geometry | Example Structure Type | Source |

| 6 | Octahedral | Anhydrous Co₃(PO₄)₂, Hydrated Cobalt Phosphates | wikipedia.orgtandfonline.comresearchgate.net |

| 5 | Pentacoordinate | Anhydrous Co₃(PO₄)₂, Hydrated Cobalt Phosphates | wikipedia.orgtandfonline.comresearchgate.net |

| 4 | Tetrahedral | Hydrated Cobalt Phosphates, Some Open-Framework Structures | tandfonline.comresearchgate.net |

Table 3: Synthesis Methods for Cobalt Phosphates

| Method | Description | Notes | Source |

| Precipitation | Mixing aqueous solutions of cobalt(II) and phosphate salts. | Can yield hydrated forms like the tetrahydrate. wikipedia.org Coprecipitation can be used for nanoparticles. researchgate.netmedwinpublishers.com | wikipedia.orgresearchgate.netmedwinpublishers.com |

| Hydrothermal Synthesis | Reacting cobalt salts with phosphate sources under controlled temperature and pressure. | Enables control over particle size and morphology. researchgate.netsmolecule.com Can yield open-framework structures. csulb.eduacs.orgresearchgate.net | csulb.eduresearchgate.netacs.orgresearchgate.netsmolecule.com |

| Microwave Irradiation | Using microwave radiation for nanoparticle synthesis. | Can yield uniform nanoparticles with tunable size by adjusting power and time. | bibliomed.org |

| Sol-gel Techniques | Solution-based process involving gel formation and heat treatment. | Used for synthesizing various cobalt phosphate structures. | medwinpublishers.com |

| Electrodeposition | Depositing thin films from a solution using an electric current. | Used for creating thin films for catalytic applications. | medwinpublishers.com |

Table 4: Applications of this compound in Materials Science

| Application Area | Specific Use Cases | Relevant Properties | Source |

| Pigments | Ceramics, glass, coatings, artistic paints. | Vibrant blue-violet color, thermal stability, lightfastness, chemical stability. | chemiis.commfa.orgranbarr.com |

| Catalysis | Water oxidation catalysts (e.g., in artificial photosynthesis), various chemical reactions. | Catalytic activity, ability to facilitate redox reactions. | wikipedia.orgceramic-glazes.comresearchgate.netacs.orgchemimpex.com |

| Energy Storage | Electrodes in rechargeable batteries (Li-ion), supercapacitors. | Electrochemical activity, redox properties, potential for enhanced energy density/cycle life. | chemiis.comchemimpex.comresearchgate.netmedwinpublishers.comacs.orgucc.ie |

| Research/Synthesis | Precursor for cobalt-based compounds, studies in inorganic and materials chemistry. | Stable phosphate structure, reactivity under specific conditions. | chemiis.comchemimpex.com |

Properties

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Cobalt Ii Phosphate

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors, allowing for the controlled growth of crystalline materials with specific sizes, shapes, and structures.

Facile Hydrothermal Synthesis of Cobalt Phosphate (B84403) Nanoparticles

Facile hydrothermal synthesis has been employed to produce cobalt phosphate nanoparticles, often integrated into composite materials for enhanced performance in applications like electrocatalysis. One reported method describes the preparation of cobalt phosphate-embedded nitrogen and phosphorus co-doped graphene aerogels (Co₃(PO₄)₂/N,P-GA) using a facile hydrothermal approach combined with pyrolysis. frontiersin.org In this process, a mixture containing cobalt acetate (B1210297), urea (B33335), glucose, phytic acid, and graphene oxide (GO) suspension is hydrothermally treated. frontiersin.org This treatment facilitates the formation of cobalt-based nanoparticles and the assembly of GO sheets into a 3D graphene hydrogel. frontiersin.org Subsequent pyrolysis leads to the final composite material. frontiersin.org This method has been shown to yield catalysts with excellent catalytic performance for the oxygen reduction reaction (ORR). frontiersin.org

Another simple wet chemical route has been proposed for the production of porous cobalt phosphate nanoparticles for electrocatalytic water oxidation. acs.org These synthesized nanoparticles demonstrated promising activity and stability for the oxygen evolution reaction (OER) in an alkaline medium. acs.org

Optimized Single-Step Hydrothermal Process for Nanosheets

An optimized single-step hydrothermal process has been developed for the synthesis of ultrathin nickel-cobalt (B8461503) phosphate 2D nanosheets. advancedsciencenews.comresearchgate.net This method allows for the creation of nanosheets with a thickness of approximately 5 nm. rsc.org The structural influence on the pseudocapacitive performance of the resulting nickel-cobalt phosphate has been investigated, with nanosheets having a Ni:Co ratio of 4:5 exhibiting superior electrochemical performance for energy storage. researchgate.net These nanosheets can be applied as positive electrodes in both aqueous and solid-state energy storage devices, showing notable energy densities. advancedsciencenews.com

Hydrothermal Treatment with Co-Doped Graphene Aerogels

Hydrothermal treatment is a key step in preparing cobalt phosphate-embedded nitrogen and phosphorus co-doped graphene aerogels. frontiersin.org This process involves the hydrothermal reaction of a mixture containing cobalt acetate, urea, glucose, phytic acid, and graphene oxide. frontiersin.org The hydrothermal conditions at 180°C for 12 hours lead to the formation of cobalt-based nanoparticles and the self-assembly of GO into a 3D hydrogel. frontiersin.org After subsequent pyrolysis, the resulting Co₃(PO₄)₂/N,P-GA material exhibits excellent catalytic activity for the ORR, even surpassing commercial Pt/C catalysts in some aspects. frontiersin.org Similarly, cobalt phosphate nanoparticles decorated with nitrogen-doped carbon layers have been synthesized via hydrothermal treatment using O-phospho-DL-serine as both phosphate and carbon sources, showing remarkable electrocatalytic performance for the OER. rsc.org

Hydrothermal Synthesis of Three-Dimensional Open-Framework Structures

Hydrothermal methods are frequently employed for the synthesis of three-dimensional (3D) open-framework cobalt phosphates. These structures often contain channels and cavities that can host guest species. researchgate.nettandfonline.comias.ac.inacs.org For instance, a new open-framework inorganic-organic hybrid structure involving cobalt, [N₂C₄H₁₂]₀.₅[Co₂(HPO₄)(C₂O₄)₁.₅], has been synthesized hydrothermally. researchgate.net This structure is built from edge-shared CoO₆ and CoO₅ polyhedra connected by PO₄ polyhedra and oxalate (B1200264) units, forming one-dimensional channels where amine molecules are located. researchgate.net

Another example is the hydrothermal synthesis of a neutral open framework cobalt(II) phosphate, Co₆(PO₄)₄·7H₂O, with a channel structure. tandfonline.comresearchgate.net This synthesis involved the hydrothermal reaction of cobalt(II) oxalate dihydrate, zinc oxide, triethyl phosphate, and 1,8-diaminooctane (B148097) at 200°C. tandfonline.com The resulting structure features a 3D open framework with a 20-member ring channel. tandfonline.comresearchgate.net

Hydrothermal synthesis has also yielded 3D open-framework cobalt tungsten phosphates, such as (enH₂)₃[Co₃W₄P₄O₂₈] and K₆[Co₃W₄P₄O₂₈]·4H₂O. rsc.orgjlu.edu.cnacs.org These structures are constructed from corner-sharing CoO₄ and PO₄ tetrahedra, and CoO₆ and WO₆ octahedra, defining 3D channels occupied by charge-balancing ions. rsc.org

Hydrothermal Reaction for Neutral Open Framework this compound with Channel Structures

The hydrothermal reaction has been successfully used to synthesize neutral open framework cobalt(II) phosphates possessing channel structures. A specific example is the synthesis of Co₆(PO₄)₄·7H₂O, as mentioned above, which results in a 3D open framework with a 20-member ring channel. tandfonline.comresearchgate.net This synthesis highlights the ability of hydrothermal methods to create complex framework structures with defined channel systems. The structure of Co₆(PO₄)₄·7H₂O involves cobalt in four-, five-, and six-fold coordination, linked through bridging water molecules and oxygen atoms of the phosphate groups. tandfonline.comresearchgate.net

Hydrothermal Synthesis for Supercapacitors

Hydrothermal synthesis is a widely used method for preparing cobalt phosphate materials for supercapacitor applications due to its simplicity and cost-effectiveness. mdpi.comaspjournals.orgresearchgate.net This method allows for the synthesis of various cobalt phosphate nanostructures, including 1D nanobelt-like Co₂P₂O₇, which have shown promising electrochemical properties for supercapacitors. mdpi.com The deposition temperature during the hydrothermal process can influence the morphology and, consequently, the supercapacitive properties of the synthesized materials. mdpi.com

Cobalt manganese phosphate thin films with nano/microarchitectures have also been prepared on stainless steel substrates via a facile hydrothermal method for use as binder-free cathode electrodes in hybrid supercapacitors. acs.org These materials have demonstrated high specific capacitance and excellent cycling performance. acs.org Furthermore, a rapid synthesis of cobalt manganese phosphate by a microwave-assisted hydrothermal method has been reported for supercapattery applications. nih.gov

Precipitation Methods

Precipitation is a widely used technique for synthesizing metal phosphates, including this compound. This method typically involves the reaction of soluble cobalt salts with phosphate sources in a solution, leading to the formation of an insoluble cobalt phosphate precipitate. researchgate.net Variations in reaction parameters such as concentration, pH, temperature, and the presence of additives can influence the morphology and size of the precipitated particles.

Co-precipitation for Nanoparticle Synthesis

Co-precipitation is a specific precipitation technique where two or more ions are simultaneously precipitated from a solution. This method is particularly effective for synthesizing nanoparticles of mixed metal phosphates or for achieving a homogeneous distribution of components in composite materials. For this compound nanoparticle synthesis, co-precipitation involves reacting a cobalt(II) salt (such as cobalt(II) nitrate (B79036) or cobalt(II) chloride) and a phosphate source (like ammonium (B1175870) phosphate or sodium dihydrogen phosphate) in an aqueous solution. researchgate.netresearchgate.netresearchgate.net

Research has demonstrated the successful extraction of this compound (Co₃(PO₄)₂) nanoparticles with varying precursor concentrations using co-precipitation. researchgate.netresearchgate.net The structural and morphological properties of these nanoparticles have been investigated using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.netresearchgate.net XRD analysis has indicated that this compound nanoparticles synthesized by co-precipitation can exhibit a monoclinic structure. africaresearchconnects.com SEM imaging has revealed diverse morphologies, including anisotropic nano-rectangular shapes and irregular forms. africaresearchconnects.com

Co-precipitation has also been utilized to synthesize hierarchical structured cobalt phosphate nanoflakes. researchgate.netresearchgate.net This simple method employed high natural abundance, inexpensive, and non-toxic precursors. researchgate.net The resulting nanoflakes have shown promising electrochemical performance for supercapacitor applications, exhibiting excellent cyclic stability with 95% retention of initial specific capacitance after 800 cycles. researchgate.net

Co-precipitation is considered a simple, inexpensive, and easily applicable chemical route for the extraction of cobalt phosphate nanoparticles compared to other methods. researchgate.net

Simple Precipitation Followed by Calcination

Simple precipitation involves the formation of a precipitate by reacting appropriate precursors, which is then typically followed by a calcination step. Calcination, a thermal treatment process, is used to transform the precipitated precursor into the desired crystalline this compound phase, often removing volatile components and influencing the final particle size and structure.

Cobalt phosphate can be synthesized by a precipitation method combined with the calcination of cobalt hydroxide (B78521) precursors. science.gov This process can yield sheet-like microstructures approximately 2-3 µm in average diameter, retaining the morphology of the cobalt hydroxide precursors after calcination. science.gov

Ammonium this compound monohydrate can be synthesized through a precipitation reaction involving mixing aqueous solutions of cobalt(II) chloride and ammonium phosphate in the presence of water. The typical method involves adjusting the pH using ammonia (B1221849) to precipitate the monohydrate phase, followed by purification via filtration and washing and drying at moderate temperatures (e.g., 60–80°C) to retain structural water. Industrial production methods may utilize waste solutions from cobalt plating processes as a source of cobalt(II) ions, reacting them with ammonium phosphate and phosphoric acid. At high temperatures, ammonium this compound monohydrate can decompose, forming cobalt oxide or cobalt phosphate depending on the conditions.

Wet Dissolution-Precipitation Method

The wet dissolution-precipitation method involves dissolving precursor materials in a solvent, followed by a controlled precipitation step. This technique can be used to synthesize various phosphate compounds, and variations of it have been explored for cobalt-containing phosphates.

While direct information on the wet dissolution-precipitation method specifically for Co₃(PO₄)₂ is limited in the search results, related studies on the synthesis of calcium phosphates and cobalt-substituted calcium phosphates provide insights into this approach. For instance, a wet dissolution-precipitation technique has been used to synthesize Ca₁₋ₓCoₓHPO₄·nH₂O compounds at room temperature by reacting solutions of sodium dihydrogen orthophosphate dihydrate, calcium nitrate tetrahydrate, and cobalt(II) nitrate hexahydrate. mdpi.com This method demonstrated that the full replacement of calcium ions by cobalt ions in brushite (CaHPO₄·2H₂O) leads to the precipitation of nanostructured cobalt phosphate and ammonium cobalt phosphate hydrate (B1144303). mdpi.com The starting solution ratio of Co/Ca significantly influenced the material's microstructure. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat reactants, often leading to faster reaction rates, smaller particle sizes, and more uniform morphologies compared to conventional heating methods. This technique has been applied to the synthesis of various inorganic nanomaterials, including cobalt phosphates.

Microwave Radiation for Uniform Cobalt Phosphate Nanoparticles

Microwave radiation has been successfully employed for the synthesis of uniform cobalt phosphate nanoparticles. bibliomed.orgbibliomed.org This method allows for the investigation of the effects of microwave irradiation power and reaction time on the synthesis process. bibliomed.orgbibliomed.org

Studies have shown that uniform cobalt phosphate nanoparticles in the range of 60-80 nm can be synthesized using microwave radiation. bibliomed.orgbibliomed.org The particle size can be influenced by the irradiation power, with nearly spherical particle size decreasing as the irradiation power increases. bibliomed.orgbibliomed.org Cobalt phosphate nanoparticles have been reported to form after as little as 10 minutes of microwave irradiation. bibliomed.orgbibliomed.org Characterization techniques such as field emission scanning electron microscopy (FE-SEM), X-ray powder diffraction (XRD), and dynamic light scattering (DLS) are used to analyze the synthesized nanoparticles. bibliomed.orgbibliomed.org

Microwave-assisted methods have also been used to synthesize different nanostructures of cobalt phosphate, including platelike and spherical forms, without the need for capping agents as structure directors. ccsenet.orgsemanticscholar.org The microwave power and reaction time play a significant role in the morphology and size of the resulting nanoparticles. semanticscholar.org For example, Co₃(PO₄)₂ nanoparticles with average diameters of approximately 80 nm at 500 W and 40 nm at 800 W have been synthesized. semanticscholar.org Flower-like structures assembled from cobalt phosphate plates with a thickness of 80 nm have also been observed. semanticscholar.org

Microwave-assisted processes have also been used for the facile synthesis of cobalt phosphate (Co₃(PO₄)₂) nanospheres, which have been explored as electrocatalysts. mdpi.com

Microwave Synthesis for High-Voltage Cathodes (e.g., Lithium Cobalt Phosphate)

Microwave synthesis is also applied in the production of materials for high-voltage cathodes, such as Lithium Cobalt Phosphate (LiCoPO₄). LiCoPO₄ is considered a promising cathode material for lithium-ion batteries due to its high operating voltage (4.8 V vs. Li/Li⁺) and theoretical capacity, which can lead to a higher energy density compared to conventional cathode materials like lithium iron phosphate. advancedsciencenews.comtum.desciencedaily.comscirp.org

A microwave synthesis process has been developed that allows for the fast, simple, and cost-effective production of high-quality Lithium Cobalt Phosphate. advancedsciencenews.comtum.desciencedaily.com This method can produce the material in 30 minutes using a microwave oven at 600 W to reach 250°C. advancedsciencenews.comtum.desciencedaily.com The process can yield high-performance, platelet-shaped LiCoPO₄ crystals with tailored properties. advancedsciencenews.comtum.de These platelets can measure less than one micrometer across and be only a few hundred nanometers thick, with the axis of maximum conductivity oriented towards the surface. tum.de

Compared to previous complex and energy-intensive processes requiring temperatures of 800°C, microwave synthesis offers a more efficient route. advancedsciencenews.comtum.desciencedaily.com The conventional methods often resulted in crystals of varying sizes that required additional grinding. advancedsciencenews.comtum.de

Microwave-assisted solvothermal methods have also been used for the synthesis of LiCoPO₄ powders, allowing for control over particle size and morphology by adjusting parameters such as the solvent mixture. scirp.orgresearchgate.net

Other Advanced Synthesis Techniques

Beyond conventional precipitation or solid-state reactions, several advanced synthesis methodologies have been explored for the preparation of this compound, often aiming for specific material properties such as high surface area or controlled porosity.

Successive Ionic Layer Adsorption and Reaction (SILAR) Method

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a thin-film deposition technique that involves the sequential dipping of a substrate into separate cation and anion precursor solutions. While the search results did not yield specific studies on the synthesis of bulk this compound powder using SILAR, this method is typically employed for depositing thin films of metal oxides, sulfides, and phosphates. Its application to this compound would likely involve alternating immersion in a cobalt(II) salt solution and a phosphate-containing solution, allowing for controlled layer-by-layer growth of a thin film of Co₃(PO₄)₂ on a substrate.

Facile Surfactant-Assisted Self-Assembly

Surfactant-assisted self-assembly is a method used to create materials with ordered structures, such as mesoporous materials. This technique involves the use of surfactants to direct the arrangement of inorganic precursors during synthesis. While direct application to the synthesis of this compound was not detailed in the search results, surfactant-assisted methods are commonly used to synthesize porous metal phosphates. The surfactant molecules form micelles or other ordered structures in solution, and the inorganic precursors (cobalt and phosphate sources) assemble around these structures. Subsequent removal of the surfactant through calcination or solvent extraction leaves behind a porous material with a high surface area, which can be beneficial for applications like catalysis or electrochemistry.

Oil-in-Water Emulsion Techniques

Oil-in-water emulsion techniques can be utilized to synthesize materials with controlled particle size and morphology, often resulting in spherical particles or hollow structures. In this method, an oil phase containing one precursor is dispersed as droplets in a continuous aqueous phase containing the other precursor. The reaction occurs at the interface of the oil droplets and the water phase. While specific research on the synthesis of this compound using this exact method was not found, similar emulsion-based techniques have been used for the synthesis of various metal phosphates and oxides, allowing for control over particle formation within the confined environment of the emulsion droplets.

Combustion Synthesis Route for Mixed Metal Phosphates

Combustion synthesis is a rapid and energy-efficient method for producing various materials, including mixed metal oxides and phosphates. This technique typically involves igniting a mixture of metal salts (oxidizers) and a fuel (such as urea or citric acid). The exothermic reaction propagates quickly, leading to the formation of the desired product, often in a nanocrystalline or porous form. While the search results specifically mentioned combustion synthesis for mixed metal phosphates researchgate.net, and precursors like urea wikipedia.orgnih.govnih.govuni.lu and cobalt nitrate wikipedia.orgamericanelements.comfishersci.caatamanchemicals.comfishersci.at were identified, the direct synthesis of pure this compound (Co₃(PO₄)₂) via combustion synthesis was not explicitly detailed. However, this route could potentially be adapted for Co₃(PO₄)₂ synthesis by carefully selecting the cobalt precursor, phosphate precursor, and fuel to achieve the desired stoichiometry and reaction conditions.

Reaction of Amine Phosphates with Co²⁺ Salts

The reaction of amine phosphates with Co²⁺ salts has been reported as a method to synthesize novel open-framework cobalt(II) phosphates acs.org. This approach utilizes amine molecules, which can act as structure-directing agents and/or as a source of phosphate through the use of amine phosphates. For example, the reaction of amine phosphates with Co²⁺ salts can lead to the formation of crystalline structures containing CoO₄ and PO₄ tetrahedra linked in various arrangements, creating porous frameworks acs.org. This method allows for the synthesis of cobalt phosphate materials with potentially interesting structural and physical properties.

Solid-State Reaction Methods

Solid-state reaction methods involve the direct reaction between solid precursors at elevated temperatures. This is considered a common synthesis method for cobalt phosphates researchgate.net. The precursors, typically cobalt oxides or salts and phosphate sources, are mixed thoroughly and then heated to a high temperature for an extended period to allow for diffusion and reaction between the solid particles. This method can produce crystalline this compound, but the resulting particle size and homogeneity can be dependent on the initial particle size of the precursors and the reaction conditions researchgate.net. Variations of this method, such as using high pressure, can also be employed researchgate.net. Examples include the synthesis of lithium cobalt phosphates like Li₄Co(PO₄)₂ and LiCo(PO₃)₃ via solid-state reactions osti.govosti.gov.

Structural and Morphological Characterization in Research Contexts

Crystallographic Analysis

Crystallographic analysis, primarily through X-ray diffraction, is a cornerstone in determining the atomic structure of cobalt(II) phosphate (B84403) compounds. This provides information on the crystal system, space group, lattice parameters, and the positions of atoms within the unit cell.

Powder X-ray Diffraction (XRD) for Phase Composition and Crystal Systems (Monoclinic, Orthorhombic)

Powder X-ray Diffraction (XRD) is a widely used technique to identify the crystalline phases present in a sample and determine their crystal systems. For cobalt(II) phosphate, XRD patterns are compared against reference databases, such as the Powder Diffraction File (PDF), to identify specific phases like cobalt(II) orthophosphate octahydrate (Co₃(PO₄)₂·8H₂O). nist.gov Research has shown that this compound compounds can crystallize in different crystal systems, including monoclinic and orthorhombic. mdpi.comcambridge.org For instance, studies on the substitution of calcium by cobalt in brushite (CaHPO₄·2H₂O) have shown the formation of monoclinic cobalt(II) orthophosphate octahydrate and orthorhombic ammonium (B1175870) cobalt phosphate hydrate (B1144303) phases depending on the Co/Ca ratio. mdpi.comresearchgate.net The XRD patterns of synthesized cobalt phosphates are often in agreement with calculated patterns from known crystal structures. researchgate.net Amorphous phases of Co₃(PO₄)₂ have also been observed, characterized by broad humps in the XRD pattern. researchgate.net

Single Crystal X-ray Diffraction for Open Framework Structures

Single Crystal X-ray Diffraction is employed to determine the detailed three-dimensional atomic structure of crystalline compounds, particularly for complex materials or those forming open framework structures. This technique provides precise information about bond lengths, bond angles, and coordination environments. Single crystal XRD has been instrumental in characterizing novel open-framework cobalt(II) phosphates. researchgate.netacs.org For example, the structure of Co₆(PO₄)₄·7H₂O, an open-framework this compound, was determined using single crystal X-ray diffraction, revealing a three-dimensional structure with channels. researchgate.net Similarly, single crystal studies have elucidated the structures of other cobalt phosphates, including those with layered or 3D framework structures containing channels that can host cations and water molecules. researchgate.netcsulb.eduresearchgate.net

Rietveld Refinement for Unit Cell Parameters

Rietveld refinement is a powerful analysis technique applied to powder XRD data to refine crystal structural parameters, including unit cell dimensions, atomic positions, and phase fractions. This method allows for a more accurate determination of the unit cell parameters for different this compound phases. mdpi.comcambridge.orgresearchgate.net Studies on calcium cobalt orthophosphates, Ca₃₋ₓCoₓ(PO₄)₂, have utilized Rietveld refinement to determine the monoclinic crystal structure and unit cell dimensions. cambridge.org Rietveld refinement of XRD data for monoclinic cobalt(II) orthophosphate octahydrate has provided detailed unit cell parameters. mdpi.comresearchgate.net

Table 1: Selected Unit Cell Parameters for this compound Phases

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| Co₃(PO₄)₂·8H₂O | Monoclinic | - | - | - | - | - | - | mdpi.comresearchgate.net |

| Ca₁.₁Co₁.₉(PO₄)₂ | Monoclinic | P2₁/n | 14.5267 | 4.9434 | 8.6750 | 92.316 | 622.45 | cambridge.org |

| [C₂N₂H₁₀]₂[Co₄(PO₄)₄]H₂O (I) | Orthorhombic | P2₁2₁2₁ | 10.277 | 10.302 | 18.836 | - | 1994.2 | acs.org |

| [C₄N₃H₁₆]₃[Co₆(PO₄)₅(HPO₄)₃]H₂O (II) | Monoclinic | P2₁/c | 31.950 | 8.360 | 15.920 | 96.6 | 4223.4 | acs.org |

Analysis of Coordination Environments (Octahedral, Tetrahedral, Trigonal Bipyramidal)

The coordination environment of the cobalt(II) ion within the phosphate structure is crucial as it influences the material's properties. Cobalt(II) in cobalt phosphates can exhibit various coordination geometries, including octahedral, tetrahedral, and trigonal bipyramidal. researchgate.netrsc.orgiucr.orguchicago.eduacs.org Studies using single crystal XRD and spectroscopic techniques like XANES and UV-Vis-NIR spectroscopy have confirmed the presence of Co²⁺ in four-fold (tetrahedral), five-fold (trigonal bipyramidal), and six-fold (octahedral) coordination sites. researchgate.netrsc.orgiucr.orguchicago.eduacs.org The specific coordination geometry can depend on the compound's hydration state and synthesis conditions. For example, dehydration of KCoPO₄·H₂O leads to a structural transformation involving the evolution of Co(II) coordination from octahedral to tetrahedral. rsc.org In some structures, different cobalt sites with varying coordination numbers can coexist. iucr.orguchicago.edu

Spectroscopic and Microscopic Techniques

Spectroscopic and microscopic techniques provide complementary information about the composition, electronic structure, and morphology of this compound materials.

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and X-ray photoelectron spectroscopy (XPS) are used to analyze chemical bonding, functional groups, electronic states, and elemental composition. FTIR spectroscopy can confirm the presence of phosphate groups and water molecules in hydrated cobalt phosphates. researchgate.netresearchgate.netrasayanjournal.co.innuft.edu.ua UV-Vis spectroscopy provides insights into the electronic transitions and can be used to determine the band gap of cobalt phosphate nanoparticles. rasayanjournal.co.inafricaresearchconnects.com XPS is employed to analyze the elemental composition and the oxidation states of cobalt and phosphorus on the surface of the material. mdpi.comresearchgate.netnih.gov X-ray Absorption Near-Edge Structure (XANES) spectroscopy is also used to investigate the coordination environment and electronic structure of Co²⁺ in phosphates. uchicago.edu

Microscopic techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to study the morphology, particle size, and microstructure of this compound materials. SEM images reveal the surface morphology and shape of particles, such as flower-like structures or anisotropic nano-rectangular shapes observed in cobalt phosphate nanoparticles. researchgate.netrasayanjournal.co.inafricaresearchconnects.comnih.govbibliomed.orgresearchgate.net TEM provides higher resolution images, allowing for the visualization of nanoparticle size and shape at the nanoscale. researchgate.netnih.gov Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, is used for elemental analysis to confirm the presence and distribution of elements in the sample. researchgate.netresearchgate.netafricaresearchconnects.com Atomic Force Microscopy (AFM) can be used to study the surface morphology of thin films of cobalt phosphates, revealing porous structures composed of nanoparticles. acs.org

Table 2: Spectroscopic and Microscopic Techniques Used for this compound Characterization

| Technique | Information Provided | Ref. |

| FTIR Spectroscopy | Identification of functional groups (phosphate, water), chemical bonding | researchgate.netresearchgate.netrasayanjournal.co.innuft.edu.ua |

| UV-Vis Spectroscopy | Electronic transitions, band gap | rasayanjournal.co.inafricaresearchconnects.com |

| XPS | Elemental composition, oxidation states | mdpi.comresearchgate.netnih.gov |

| XANES Spectroscopy | Coordination environment, electronic structure of Co²⁺ | uchicago.edu |

| SEM | Surface morphology, particle shape and size | researchgate.netrasayanjournal.co.inafricaresearchconnects.comnih.govbibliomed.orgresearchgate.net |

| TEM | Nanoparticle size and shape at nanoscale | researchgate.netnih.gov |

| EDS | Elemental analysis and distribution | researchgate.netresearchgate.netafricaresearchconnects.com |

| AFM | Surface morphology of thin films | acs.org |

Scanning Electron Microscopy (SEM) for Morphology and Nanostructure Analysis (Flower-like, Plate-like, Spherical Nanoparticles)

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and nanostructure of this compound materials. Research has shown that this compound can exhibit diverse morphologies, including flower-like structures, plate-like forms, and spherical nanoparticles. osti.govsemanticscholar.orgmdpi.com Flower-like nanostructures of cobalt phosphate have been observed to be arrangements of cobalt phosphate plates. osti.govsemanticscholar.orgresearchgate.net Studies have reported the synthesis of spherical cobalt phosphate nanoparticles with average sizes ranging from approximately 30-50 nm and around 40 nm. osti.govsemanticscholar.orgresearchgate.net Plate-like cobalt phosphate structures with a thickness of about 80 nm have also been noted. semanticscholar.org SEM images can validate the successful preparation of materials with interconnected porous networks. frontiersin.org

Transmission Electron Microscopy (TEM) for Nanoparticle Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for detailed visualization of nanoparticle morphology and internal structure. TEM images have confirmed the spherical shape of cobalt phosphate nanoparticles, with observed diameters typically between 30 and 50 nm. osti.govresearchgate.net TEM has also been used to characterize cobalt phosphate nanorods with a mean width of 5.0 ± 0.6 nm and lengths varying from 30 to 280 nm. researchgate.net High-resolution TEM can reveal lattice fringes, providing information about the crystallographic planes. For instance, a d-spacing of 0.206 nm has been observed, corresponding to the (122) plane of Co₃(PO₄)₂. frontiersin.org TEM associated with energy-dispersive X-ray (EDX) elemental mapping can indicate the distribution of elements like Co, P, and O within the nanoparticles. frontiersin.org

Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Groups

Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the chemical bonds and functional groups present in this compound. FTIR spectra provide vibrational information characteristic of the material's molecular structure. Studies on this compound materials show characteristic absorption bands related to the phosphate (PO₄³⁻) group vibrations. researchgate.net Specific vibrational bands in the FTIR spectrum of Co₃(PO₄)₂ nanospheres, such as a band at 689 cm⁻¹, are ascribed to the ν₄(F₂) PO₄³⁻ mode. researchgate.net Other characteristic peaks in related phosphate compounds containing cobalt have been observed in regions corresponding to P-O stretching and bending vibrations, as well as Co-O lattice vibrations. researchgate.net FTIR spectroscopy is a valuable tool for confirming the presence of phosphate groups and understanding their bonding environment within the material.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions in this compound, providing insights into the electronic structure and the coordination environment of the cobalt ions. The UV-Vis spectra of Cobalt(II) complexes typically exhibit absorption bands in the visible and near-infrared regions corresponding to d-d electronic transitions. nsf.govresearchgate.netuchicago.edu These transitions are often weak due to being Laporte-forbidden but can become partially allowed in lower symmetry environments. nsf.govuchicago.edu The positions and intensities of these bands are sensitive to the coordination geometry of the Co²⁺ ions, which can be tetrahedral, octahedral, or five-coordinated in different phosphate structures. uchicago.edu For instance, studies on various cobalt phosphates have shown that diffuse reflectance spectra can reveal contributions from Co²⁺ in different coordination symmetries. uchicago.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of elements in this compound materials. XPS survey spectra confirm the presence of expected elements such as cobalt (Co), phosphorus (P), and oxygen (O). researchgate.netmdpi.com High-resolution XPS spectra of the Co 2p region are particularly useful for identifying the oxidation state of cobalt. The presence of characteristic peaks and satellite features in the Co 2p spectrum can distinguish between Co²⁺ and Co³⁺ species. researchgate.netthermofisher.comnih.govcsic.es For Co²⁺, the Co 2p₃/₂ and Co 2p₁/₂ peaks appear at specific binding energies, accompanied by characteristic shake-up satellites. researchgate.netmdpi.comnih.gov For example, Co 2p₃/₂ peaks around 781-782 eV with satellites around 785-786 eV are indicative of Co²⁺. researchgate.netmdpi.comnih.govcsic.es The P 2p spectrum typically shows a single peak corresponding to the phosphate unit (P⁵⁺). researchgate.netmdpi.comnih.gov The O 1s spectrum provides information about oxygen species, including those in phosphate groups and potentially hydroxyl or adsorbed water species. researchgate.netmdpi.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as Co²⁺ ions, which have unpaired electrons. EPR spectra can provide information about the electronic structure, coordination environment, and spin state of Co²⁺ in this compound. High-spin Co²⁺ (S=3/2) typically exhibits complex EPR spectra due to large g-anisotropy and zero-field splitting. nih.govresearchgate.net Studies on cobalt-containing materials, including phosphates, have used EPR to characterize the Co²⁺ ions in different coordination geometries, such as tetrahedral, octahedral, and five-coordinated sites. researchgate.netmdpi.comrsc.orgrsc.org EPR can help determine the predominant oxidation state of cobalt and exclude the presence of diamagnetic Co³⁺. rsc.orgrsc.org Changes in the EPR signal with applied potential can provide insights into the involvement of cobalt species in electrochemical processes. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that complements FTIR by providing information about molecular vibrations. Raman spectra of this compound and related cobalt phosphates show characteristic bands associated with the vibrations of the phosphate anion. sworldjournal.comresearchgate.netacs.org Analysis of Raman spectra in the region of 400-1400 cm⁻¹ can reveal different vibrational modes of the phosphate ligands. rsc.orgsworldjournal.comresearchgate.net Stimulated Raman Spectroscopy (SRS) has been used to study amorphous cobalt oxide deposited in phosphate electrolyte (CoPi), revealing the presence of orthophosphates (PO₄³⁻) and suggesting the polymerization of phosphates into a network resembling a phosphate glass. acs.org Raman spectroscopy can also provide information about the state of water molecules in hydrated cobalt phosphates. sworldjournal.com

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition pathways, and energy storage capabilities of materials like this compound. These methods provide insights into mass changes, heat flow, and phase transitions as a function of temperature.

Thermal Gravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time or at a constant heating rate in a controlled atmosphere. This technique is widely used to study the thermal decomposition and dehydration behavior of materials. For this compound compounds, TGA can reveal the temperatures at which coordinated water molecules or other volatile components are released, leading to mass loss.

Research on hydrated cobalt phosphates, such as Co₆(PO₄)₄·7H₂O, has utilized thermal analysis to characterize their decomposition. Studies indicate that the thermal removal of water molecules in this compound occurs between 400 and 600°C, with the structure collapsing above 600°C. researchgate.net

In the case of aquaammine cobalt(II)-zinc phosphates with the general formula CoₓZn₃₋ₓ(PO₄)₂•nNH₃•mH₂O, TGA, often coupled with DTA (Differential Thermal Analysis) and DTG (Derivative Thermogravimetry), has been employed to study their thermal transformations. nubip.edu.ua For a specific composition, Co₂.₀Zn₁.₀(PO₄)₂•3.8NH₃•6.7H₂O, thermolysis in air in the range of 21-650°C shows several endothermic effects associated with mass loss, indicating the removal of ammonia (B1221849) and water. nubip.edu.ua These effects occur at various temperatures, with powerful endoeffects observed at 127, 160, and 220°C. nubip.edu.ua Exothermal effects are also noted at higher temperatures, accompanied by sample weight loss. nubip.edu.ua

Studies on zinc-cobalt(II) phosphate tetrahydrates have shown that these compounds are thermally stable up to 85–90 °C. nuft.edu.uanuft.edu.ua Dehydration occurs upon further heating, with the stepwise removal of water molecules. nuft.edu.uanuft.edu.ua For a phosphate containing 12.8% mass cobalt, two water molecules are removed between 90 and 125°C, forming a dihydrate, which remains stable between 125 and 250°C. nuft.edu.uanuft.edu.ua Increasing the temperature further leads to the removal of the remaining water molecules, resulting in the anhydrous form. nuft.edu.uanuft.edu.ua The thermal stability of these zinc-cobalt(II) phosphates is influenced by the cobalt content, with higher cobalt content leading to increased thermal stability. nuft.edu.uanuft.edu.ua

TGA has also been applied to study the thermal decomposition of other cobalt phosphate-containing materials, such as organically templated cobalt phosphites, where the loss of organic moieties and water molecules is observed. mdpi.com The decomposition of a lithium-stabilized mixed-valent cobalt hydroxide (B78521) phosphate framework, Co₁₁.₀Li₁.₀[(OH)₅O][(PO₃OH)(PO₄)₅], above 558 °C shows a two-step decomposition process involving the release of water and oxygen, leading to the formation of CoO, Co₃(PO₄)₂, and LiCoPO₄. acs.orgescholarship.org

Here is a summary of some TGA findings:

| Compound Type | Temperature Range (°C) | Observed Event(s) | Notes | Source |

| Co₆(PO₄)₄·7H₂O | 400-600 | Thermal removal of water | Structure collapses above 600°C. | researchgate.net |

| Co₂.₀Zn₁.₀(PO₄)₂•3.8NH₃•6.7H₂O | 21-650 | Endothermic effects (127, 160, 220°C), mass loss | Associated with removal of NH₃ and H₂O. Exothermic effects at higher T. | nubip.edu.ua |

| Zinc-cobalt(II) phosphate tetrahydrate | 85-90 | Thermally stable | Dehydration starts above this range. | nuft.edu.uanuft.edu.ua |

| Zinc-cobalt(II) phosphate tetrahydrate (12.8% Co) | 90-125 | Removal of 2 water molecules | Forms dihydrate. | nuft.edu.uanuft.edu.ua |

| Zinc-cobalt(II) phosphate dihydrate | 125-250 | Stable | nuft.edu.uanuft.edu.ua | |

| Co₁₁.₀Li₁.₀[(OH)₅O][(PO₃OH)(PO₄)₅] | > 558 | Two-step decomposition, release of H₂O and O₂ | Forms CoO, Co₃(PO₄)₂, LiCoPO₄. | acs.orgescholarship.org |

Differential Scanning Calorimetry (DSC) for Heat Storage and Dissipation Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference at the same rate. This technique is valuable for studying thermal transitions such as phase changes, glass transitions, and melting, and can quantify the heat absorbed or released during these processes. DSC is particularly relevant for evaluating materials for thermal energy storage applications by determining their specific heat capacity (Cₚ) and enthalpy changes associated with thermal events. mdpi.com

Research has explored the potential of cobalt phosphate-containing mixtures and composites for sensible thermal heat storage. A mixture containing hydrated cobalt phosphate, anhydrous disodium (B8443419) hydrogen phosphate, and sodium sulfate (B86663) has been synthesized and characterized using DSC. researchgate.net Both calcined and non-calcined versions of this mixture exhibit endothermic behavior upon heating, indicating their ability to absorb heat, which is characteristic of thermal heat storage materials. researchgate.net The specific heat capacity of these mixtures has been measured using DSC at different heating rates. researchgate.net

Another study investigated nano-crystallite cobalt phosphate-containing composite paints for energy storage. tandfonline.com These composites, mixed with CaCO₃ and a polyvinyl acetate (B1210297) adhesive, showed endothermic behavior, and their specific heat capacity was measured by DSC. tandfonline.com The specific heat capacity varied with the concentration of Co₃(PO₄)₂ in the composite. tandfonline.com For example, a composite with 2.50% Co₃(PO₄)₂ had a Cₚ of 1.00 J g⁻¹ K⁻¹ at 298 K, while pure Co₃(PO₄)₂ had a Cₚ of 0.94 J g⁻¹ K⁻¹ at the same temperature. tandfonline.com

DSC has also been used to assess the thermal stability of materials where this compound is present as a coating or part of a composite, such as in cathode materials for Li-ion batteries. researchgate.net In these applications, DSC can help determine the onset temperature of exothermic reactions, like oxygen evolution, which is critical for battery safety. researchgate.net Co₃(PO₄)₂-coated cathode materials have shown an improved onset temperature for oxygen evolution and reduced exothermic heat release compared to other coatings. researchgate.net

The metastable character of certain cobalt phosphate phases has been demonstrated by DSC, revealing decomposition processes above specific temperatures. acs.orgescholarship.org For instance, a lithium-stabilized mixed-valent cobalt hydroxide phosphate framework shows a two-step decomposition above 558 °C as observed by DSC and TGA. acs.orgescholarship.org

Here is a summary of some DSC findings related to heat behavior:

| Material Type | Behavior upon Heating | Specific Heat Capacity (Cₚ) at 298 K (J g⁻¹ K⁻¹) | Notes | Source |

| Hydrated cobalt phosphate/anhydrous disodium hydrogen phosphate/sodium sulfate mixture | Endothermic | Not specified in snippet | Potential sensible thermal heat storage material. | researchgate.net |

| Co₃(PO₄)₂ | Endothermic | 0.94 | Measured in nano-crystallite composite paint study. | tandfonline.com |

| Composite paint with 2.50% Co₃(PO₄)₂ | Endothermic | 1.00 | Composite with CaCO₃ and polyvinyl acetate. | tandfonline.com |

| Composite paint with 4.49% Co₃(PO₄)₂ | Endothermic | 0.88 | Composite with CaCO₃ and polyvinyl acetate. | tandfonline.com |

| Composite paint with 6.52% Co₃(PO₄)₂ | Endothermic | 0.81 | Composite with CaCO₃ and polyvinyl acetate. | tandfonline.com |

| Co₃(PO₄)₂-coated LiNi₀.₈Co₀.₂O₂ cathode material | Exothermic (Oxygen Evolution) | Not specified in snippet | Improved onset temperature and lower heat release compared to AlPO₄ coating. | researchgate.net |

| Co₁₁.₀Li₁.₀[(OH)₅O][(PO₃OH)(PO₄)₅] | Decomposition | Not specified in snippet | Two-step decomposition observed above 558 °C. | acs.orgescholarship.org |

Advanced Applications of Cobalt Ii Phosphate in Research

Electrocatalysis Research

Electrocatalysis, the acceleration of electrochemical reactions by catalysts, is a key area where cobalt(II) phosphate (B84403) demonstrates significant potential. Its application as an electrocatalyst, particularly for the oxygen evolution reaction (OER), is a prominent area of study.

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction (OER), a half-reaction in water splitting, is often the bottleneck due to its complex four-electron transfer process. Efficient and cost-effective OER catalysts are crucial for the widespread adoption of water electrolysis technologies. Cobalt-phosphate materials have emerged as promising candidates for this role.

Cobalt-phosphate catalysts, often prepared by electrodeposition from cobalt(II) solutions in phosphate electrolytes (Co-Pi), have shown notable activity for the OER, particularly in alkaline media fishersci.atnih.govresearchgate.netacs.org. These materials can form as amorphous thin films composed of cobalt oxo/hydroxo clusters mit.edu. Studies have demonstrated their ability to catalyze the production of oxygen from water in alkaline solutions nih.govacs.org. For instance, porous cobalt phosphate nanoparticles synthesized via a wet chemical route exhibited an overpotential of 299 mV at a current density of 10 mA/cm² in a 1 M KOH alkaline electrolyte, along with excellent stability over 12 hours acs.org. Hydrous cobalt phosphate thin films synthesized by a hydrothermal method also showed promising OER performance in 1.0 M KOH, exhibiting an overpotential of 292 mV at 10 mA/cm² and maintaining stability for 10 hours at a constant current density researchgate.net.

The coordination symmetry of cobalt centers in phosphate compounds can significantly influence their electrocatalytic activity for water oxidation. Research comparing materials with distinct cobalt symmetries has shown that anhydrous Co₃(PO₄)₂, which contains tetrahedral cobalt sites, exhibits greatly enhanced OER activity compared to its hydrated counterpart, Co₃(PO₄)₂·8H₂O, which features octahedral cobalt. nih.govresearchgate.net. This enhanced activity in the anhydrous form is attributed to the more facile formation of active high-valent cobalt (hydr)oxide intermediates on the dehydrated tetrahedral Co₃(PO₄)₂ surface during the OER. nih.govresearchgate.net. Another study comparing symmetric Co₃(PO₄)₂·8H₂O with asymmetric NH₄CoPO₄·H₂O also found that the asymmetric structure exhibited enhanced electrocatalytic water oxidation activity in a neutral aqueous solution. cjcatal.comresearchgate.net. Experimental and theoretical studies suggest that asymmetric cobalt coordination sites facilitate surface reconstruction under anodic polarization, boosting electrocatalysis cjcatal.comresearchgate.net.

Doping cobalt phosphate materials with other elements, such as ruthenium (Ru), has been explored as a strategy to enhance their OER performance. Ru-tailored hydrous cobalt phosphate has been investigated for high-performance alkaline OER. researchgate.netchula.ac.th. Density functional theory (DFT) calculations suggest that the introduction of Ru can increase electrical conductivity and promote OER activity researchgate.netchula.ac.th. This enhancement is observed through analyses of Bader charge, electron density difference, and OER Gibbs free energy researchgate.netchula.ac.th. For example, 5% Ru-doped hydrous cobalt phosphate achieved a low overpotential of 310 mV (vs. RHE) at 10 mA/cm² and demonstrated stable O₂ evolution for 20 hours in 1 M KOH researchgate.net.

Combining cobalt phosphate with carbon materials like graphene aerogels and nitrogen-doped carbon layers has proven to be an effective approach to create highly active and stable OER electrocatalysts. Cobalt phosphate nanoparticles embedded in nitrogen and phosphorus co-doped graphene aerogels have shown excellent catalytic performance in alkaline media for the oxygen reduction reaction (ORR), with some compositions even surpassing commercial Pt/C catalysts in certain metrics. frontiersin.org. The superior performance is attributed to the hierarchical porous structure, large surface area, N,P co-doping, the presence of cobalt phosphate nanoparticles on graphene nanosheets, and synergistic effects between the active species frontiersin.org. Similarly, cobalt phosphate nanoparticles decorated with nitrogen-doped carbon layers have been synthesized and demonstrated remarkable electrocatalytic performance for the OER in alkaline media. rsc.org. These materials can achieve a current density of 10 mA/cm² at an overpotential of only 317 mV with a small Tafel slope of 62 mV per decade in 1 M KOH, showing performance superior to some state-of-the-art noble metal catalysts like IrO₂. rsc.org. Cobalt-anchored nitrogen-doped graphene aerogels have also been explored as OER electrocatalysts, with optimized compositions exhibiting low overpotentials and small Tafel slopes in alkaline media. nih.govrsc.org.

Here is a data table summarizing some of the OER performance metrics discussed:

| Catalyst Material | Electrolyte | Current Density (mA/cm²) | Overpotential (mV vs. RHE) | Tafel Slope (mV/dec) | Stability | Source |

| Porous Cobalt Phosphate Nanoparticles | 1 M KOH | 10 | 299 | Not specified | Excellent (>12 h) | acs.org |

| Hydrous Cobalt Phosphate Thin Film | 1.0 M KOH | 10 | 292 | 98 | Superior Long-term (10 h) | researchgate.net |

| 5% Ru-doped Hydrous Cobalt Phosphate | 1 M KOH | 10 | 310 | 62 | Stable (20 h) | researchgate.net |

| Co₃(PO₄)₂@N-C Nanoparticles | 1 M KOH | 10 | 317 | 62 | Highly Active and Stable | rsc.org |

| Co (0.5 wt%)-N (1 wt%)-C Graphene Aerogel | Alkaline | 10 | 383 | 95 | Excellent | nih.gov |

Enhancement via Doping (e.g., Ru Tailoring)

Hydrogen Evolution Reaction (HER) Catalysis

The Hydrogen Evolution Reaction (HER) is a key process in water splitting for producing hydrogen fuel. Researchers are investigating cobalt(II) phosphate as a potential non-noble metal catalyst for this reaction.

Performance in Acidic Media

Cobalt-based catalysts, including cobalt phosphate, have been studied for HER activity in acidic environments. While some cobalt phosphides (Co₂P) show activity in acidic conditions, they can undergo dissolution. acs.org Amorphous cobalt phosphate (CoPi) catalysts anchored on functionalized carbon nanotubes have demonstrated promising performance in acidic electrolytes (0.5 M H₂SO₄), exhibiting a low overpotential of 105 mV to achieve a current density of 10 mA cm⁻² and a Tafel slope of 32 mV dec⁻¹. researchgate.net This performance is considered comparable to commercial Pt/C in acidic HER medium. frontiersin.orgfrontiersin.org Iron-doped cobalt phosphate nanosheet structures have also shown superior HER performance over a wide pH range, including in 0.5 M H₂SO₄, requiring an overpotential of 128.8 mV at 100 mA cm⁻². acs.org

Composites with Carbon Nanofibers

Composites of hydrated cobalt phosphate (Co₃(PO₄)₂·8H₂O) with carbon nanofibers (CNFs) have been synthesized and evaluated as electrocatalysts for HER. frontiersin.orgfrontiersin.orgnih.gov These composites, such as Co₃(PO₄)₂·8H₂O/CNF, have shown excellent performance in acidic media. frontiersin.orgfrontiersin.org The composite structure, with Co₃(PO₄)₂·8H₂O attached to the surface of CNFs, exhibits remarkable HER activity with a low overpotential of 133 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 48 mV decade⁻¹. frontiersin.orgfrontiersin.orgnih.gov The enhanced performance is attributed to the large electrochemical surface area and efficient charge transfer through the conductive composite. frontiersin.orgnih.govresearchgate.net The Co₃(PO₄)₂·8H₂O/CNF composite has also demonstrated good stability over 24 hours during the HER reaction. frontiersin.orgfrontiersin.org

Oxygen Reduction Reaction (ORR) Catalysis

The Oxygen Reduction Reaction (ORR) is a critical process in fuel cells and metal-air batteries. This compound and its derivatives are being explored as potential catalysts for the ORR.

Potential as ORR Catalyst

Cobalt-based materials, including cobalt phosphates, are being investigated as potential non-noble metal electrocatalysts for the ORR. lbl.govrsc.orgresearchgate.net Transition metal phosphates, particularly cobalt phosphates, are recognized for their catalytic activity in oxygen electrocatalysis. researchgate.net Studies have shown that cobalt phosphate nanoparticles embedded in nitrogen and phosphorus co-doped graphene aerogels exhibit excellent catalytic performance for the ORR in alkaline media, in some cases superior to commercial Pt/C catalysts in terms of onset potential, half-wave potential, and diffusion-limiting current density. frontiersin.org The presence of cobalt phosphate nanoparticles is considered a main active site in enhancing ORR activity. frontiersin.org

Bifunctional Electrocatalysis (ORR and OER)

Developing cost-effective, non-precious metal bifunctional electrocatalysts for both the ORR and the Oxygen Evolution Reaction (OER) is crucial for various energy technologies, including metal-air batteries and fuel cells. researchgate.netnih.govresearchgate.netacs.org Cobalt phosphates have been identified as promising candidates for such bifunctional applications. researchgate.netnih.govresearchgate.net Sodium cobalt phosphate catalysts, for instance, have been proposed as efficient bifunctional electrocatalysts for ORR and OER in alkaline solutions. nih.gov Specifically, a Na-ion-deficient sodium cobalt phosphate catalyst (Na₁.₉₅CoP₂O₇) has shown a low potential difference (ΔE) between the OER and ORR activities, outperforming many reported non-noble metal catalysts. nih.gov Zinc-substituted cobalt phosphate (ZnCo₂(PO₄)₂) has also been investigated as a potential bifunctional electrocatalyst for metal-air batteries, demonstrating robust structural stability and comparable onset potential values for both ORR and OER processes relative to precious metal catalysts. acs.org Cobalt phosphate materials deposited by atomic layer deposition have also shown bifunctional activity, being active towards both OER and HER after reduction. rsc.org

Energy Storage Research

This compound is also being researched for its applications in energy storage devices, such as supercapacitors and batteries. Nickel-cobalt (B8461503) phosphate in a nanosheet form has shown promising electrochemical performance as a positive electrode in both aqueous and solid-state energy storage devices, exhibiting high energy densities and impressive specific capacitance with good capacity retention over cycles. advancedsciencenews.com Cobalt phosphate has been explored as a positive electrode material in supercapatteries, demonstrating a high specific capacity. researchgate.netresearchgate.net A supercapattery device using cobalt phosphate as the positive electrode and activated carbon as the negative electrode delivered high energy and power densities and showed excellent performance and stability, even at physiological temperatures, suggesting its potential for applications in implantable medical devices. researchgate.net Phosphate compounds of cobalt and their composites have also been studied for their thermal energy storage and heat dissipating behavior. tandfonline.com

Supercapacitors and Supercapatteries

Cobalt phosphate materials are explored as electrode materials in supercapacitors and supercapatteries due to their pseudocapacitive properties, which can lead to higher energy densities compared to traditional electric double-layer capacitors.

Cobalt phosphate-based materials have demonstrated promising electrochemical performance as electrodes for supercapacitors. For instance, 1D nanobelt-like cobalt phosphate (Co₂P₂O₇) synthesized via a hydrothermal method showed excellent supercapacitor applications. mdpi.com Another study fabricated cobalt phosphate thin films using a chemical bath deposition technique, revealing a monoclinic structure and enhanced electrochemical performance with increasing cobalt concentration. jetir.org Hierarchical structured cobalt phosphate (Co₃(PO₄)₂) nanoflakes synthesized by a simple co-precipitation method also exhibited enhanced electrochemical behavior when used as supercapacitor electrodes. researchgate.net The well-crystalline nature of calcined Co₃(PO₄)₂ nanoflakes is believed to offer more active sites for faradaic reactions, good conductivity, and rapid diffusion of electrolyte ions, contributing to enhanced electrochemical performance. researchgate.net Cobalt cyclotetraphosphate (Co₂P₄O₁₂) has also been introduced as a novel supercapacitive electrode material. acs.org

Research highlights the significant specific capacitance and cycling stability achieved with cobalt phosphate-based electrodes. A 1D nanobelt-like Co₂P₂O₇ electrode deposited at 150 °C showed a maximum specific capacitance of 1766 F g⁻¹ at a scan rate of 5 mV s⁻¹ in a 1 M KOH electrolyte. mdpi.com This Co₂P₂O₇ material also exhibited outstanding long-term cycling stability, retaining up to 91% capacity after 5000 cycles in an asymmetric hybrid device with activated carbon. mdpi.com Cobalt phosphate thin films prepared by chemical bath deposition showed a maximum specific capacitance of 678 Fg⁻¹ at a scan rate of 10 mVs⁻¹ and retained 90.46% of their capacitance after 10,000 cycles. researchgate.net Another study on cobalt phosphate thin film electrodes reported a capacitive retention of 90.06% after 6000 charge/discharge cycles. jetir.org Hierarchical 3D cobalt phosphate octahydrate architecture (Co₃(PO₄)₂·8H₂O) demonstrated good specific capacitance (350 F/g at 1 A/g) and excellent cycling stability, with capacitance retention increasing to 102% after 1000 cycles. researchgate.net Calcined Co₃(PO₄)₂ nanoflakes electrodes exhibited a specific capacitance of 210 Fg⁻¹ at a scan rate of 10 mV s⁻¹ and showed excellent cyclic stability with 95% retention after 800 cycles. researchgate.net Cobalt cyclotetraphosphate (Co₂P₄O₁₂) delivered a capacitance of 437 F/g with good stability over 3000 cycles (around 90%). acs.org

Here is a summary of specific capacitance and cycling stability data:

| Material | Synthesis Method | Specific Capacitance (F g⁻¹) | Scan Rate / Current Density | Electrolyte | Cycling Stability (% retention) | Number of Cycles | Reference |

| 1D nanobelt Co₂P₂O₇ | Hydrothermal | 1766 | 5 mV s⁻¹ | 1 M KOH | 91% | 5000 | mdpi.com |

| Cobalt phosphate thin film (CP3) | Chemical Bath Deposition | 678 | 10 mV s⁻¹ | 3M KOH | 90.46% | 10000 | researchgate.net |

| Cobalt phosphate thin film (CP3) | Chemical Bath Deposition | - | - | 3M KOH | 90.06% | 6000 | jetir.org |

| 3D Co₃(PO₄)₂·8H₂O architecture | Co-precipitation | 350 | 1 A g⁻¹ | - | 102% | 1000 | researchgate.net |

| Calcined Co₃(PO₄)₂ nanoflakes | Co-precipitation | 210 | 10 mV s⁻¹ | - | 95% | 800 | researchgate.net |

| Co₂P₄O₁₂ | - | 437 | - | - | ~90% | 3000 | acs.org |

| Co₃(PO₄)₂·4H₂O/graphene foam composite | Hydrothermal | - | - | 6 M KOH | 99% | 10000 | up.ac.za |

| NiCo(PO₄)₃/Graphene Foam composite | Hydrothermal | 86.4 mAh g⁻¹ (equivalent) | 1 A g⁻¹ | 1 M KOH | 95% | 10000 | up.ac.za |

Cobalt phosphate is frequently used as the positive electrode material in asymmetric hybrid supercapacitor devices, with activated carbon serving as the negative electrode. An asymmetric hybrid Co₂P₂O₇//AC supercapacitor device exhibited a specific capacitance of 266 F g⁻¹, an energy density of 83.16 Wh kg⁻¹, and a power density of 9.35 kW kg⁻¹. mdpi.com A prototype supercapattery utilizing cobalt phosphate as the positive electrode and activated carbon as the negative electrode demonstrated a maximum specific capacity of 215.6 mAh g⁻¹ (approximately 1990 F g⁻¹). researchgate.netacs.orgucc.ie This device delivered an energy density of 43.2 Wh kg⁻¹ and a power density of 5.8 kW kg⁻¹. researchgate.netacs.orgucc.ie Another hybrid supercapacitor device fabricated with nickel-cobalt phosphate/graphene foam as the positive electrode and activated carbon as the negative electrode achieved an energy density of 34.8 Wh kg⁻¹ and a power density of 377 W kg⁻¹. up.ac.za A hybrid asymmetric device using a Co₃(PO₄)₂·4H₂O/graphene foam composite as the cathode and carbonized Fe cations adsorbed onto polyaniline as the anode showed excellent long-life cycling stability of approximately 99% capacity retention after 10,000 cycles. up.ac.za

The performance of cobalt phosphate-based supercapacitors can be influenced by temperature. An excellent performance in the physiological temperature range of 35-41 °C has been observed for cobalt phosphate nano-/microstructures. researchgate.netacs.org One study demonstrated that a structural transformation improved storage performance, especially at 60 °C. researchgate.net Research on a nanocomposite system of cobalt(II, III) oxide and this compound (Co₃O₄–Co₃(PO₄)₂) synthesized via calcination at temperatures ranging from 600 to 800 °C indicated that the material synthesized at 700 °C exhibited the most promising electrochemical performance. africaresearchconnects.comresearchgate.net Computational analyses suggested that the optimal temperature for the nanocomposite's performance in terms of entropy and heat capacity was 700 °C. africaresearchconnects.comresearchgate.net A cobalt phosphate-based supercapattery showed excellent performance and stability under physiological temperatures (35-41 °C), retaining 81.5% specific capacity after 20,000 cycles at 38 °C, compared to 68% retention after 100,000 cycles at room temperature (25 °C). researchgate.netacs.orgucc.ie

Hybrid Devices with Activated Carbon

Lithium-Ion Batteries

Cobalt phosphate compounds, particularly lithium cobalt phosphate, are investigated as cathode materials for lithium-ion batteries.

This compound (Co₃(PO₄)₂) is an inorganic compound that has garnered significant attention in research for its potential applications in various advanced technologies, particularly in energy storage and thermal management. It typically presents as a pink or purple crystalline solid and is noted for being slightly soluble in water. nih.govontosight.aifishersci.caechemi.com Its properties, including its thermal stability and redox activity, make it a subject of ongoing investigation in the development of next-generation materials. echemi.comceramic-glazes.com

High Voltage and Energy Density Characteristics

Cobalt-containing phosphate materials, such as lithium cobalt phosphate (LiCoPO₄), are recognized for their potential as high-voltage cathode materials in lithium-ion batteries. LiCoPO₄, for instance, exhibits a theoretical energy density of 802 Wh/kg, based on its 4.8 V redox potential and a theoretical capacity of 167 mAh/g. researchgate.netresearchgate.net This high theoretical energy density is significantly greater than that of conventional cathode materials like lithium iron phosphate (LiFePO₄), which has a theoretical energy density of just under 600 Wh/kg and a redox potential of 3.4 V. researchgate.neteepower.comadvancedsciencenews.com The high redox potential of the Co²⁺/Co³⁺ couple in LiCoPO₄ contributes to its high operating voltage and, consequently, its high energy density. researchgate.net However, challenges such as poor electronic and ionic conductivity, as well as compatibility issues with electrolytes, have historically limited the practical capacity and cycling stability of LiCoPO₄. researchgate.netresearchgate.net Research efforts, including doping strategies and novel synthesis methods like microwave synthesis, aim to overcome these limitations and improve the electrochemical performance of these high-voltage cobalt phosphates. researchgate.netresearchgate.neteepower.comadvancedsciencenews.com

Sodium-Ion Batteries

Sodium-ion batteries (SIBs) are being investigated as a potential alternative to lithium-ion batteries due to the abundance and lower cost of sodium. sjp.ac.lksci-hub.se Cobalt phosphates, particularly sodium cobalt phosphate (NaCoPO₄), are being explored as cathode materials for SIBs. sjp.ac.lksci-hub.seresearchgate.netneicorporation.com

Cathode Materials (e.g., Sodium Cobalt Phosphate)